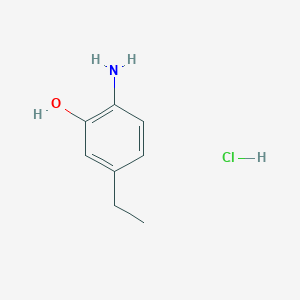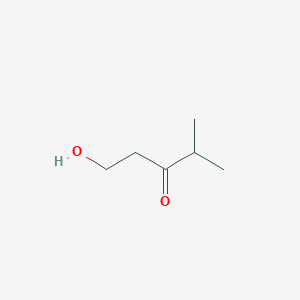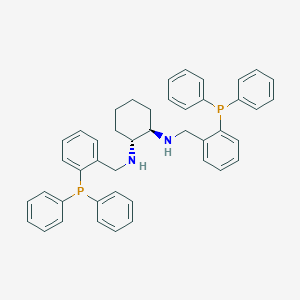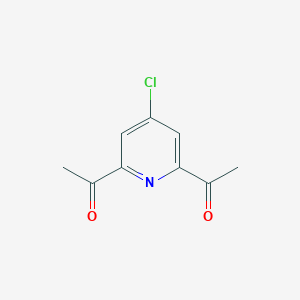
2-(4-甲基苯甲酰基)苯甲酸
描述
2-(4-Methylbenzoyl)benzoic acid is an activated compound used as a pharmaceutical intermediate . It has two asymmetric carbon atoms, which means that there are four isomers . It has been shown to inhibit the production of inflammatory mediators .
Synthesis Analysis
2-(4-Methylbenzoyl)benzoic acid is an important dye intermediate used for the synthesis of 2-methylanthraquinone .Molecular Structure Analysis
The molecular formula of 2-(4-Methylbenzoyl)benzoic acid is C15H12O3 . Its molecular weight is 240.2540 . The IUPAC Standard InChI is InChI=1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) .Physical and Chemical Properties Analysis
The melting point of 2-(4-Methylbenzoyl)benzoic acid is 137-139 °C (lit.) . Its boiling point is roughly estimated to be 342.97°C . The density is approximately 1.1783 (rough estimate) . It is very soluble in Benzene, Ether, Acetone, and Alcohol .科学研究应用
有机合成
MBBA 在复杂有机分子的合成中用作反应物。其结构由两个通过羧酸基团连接的芳环组成,使其成为构建更大、更复杂化合物的多功能构件。 该化合物在制备医药和农用化学品中间体方面特别有用 .
染料中间体
MBBA 是生产染料,尤其是蒽醌染料的重要中间体。 它用于合成 2-甲基蒽醌,该化合物用作纺织工业中各种染料和颜料的起始原料 .
晶体学
MBBA 的晶体结构,尤其是其一水合物形式,已被研究以了解固态材料中的分子相互作用和堆积。 这些信息对于设计具有所需晶体特性的新材料非常宝贵 .
所有这些应用都利用了 2-(4-甲基苯甲酰基)苯甲酸独特的化学结构,其特征在于其分子式
C15H12O3 C_{15}H_{12}O_{3} C15H12O3
和 240.26 g/mol 的分子量 . 该化合物在各个科学领域的通用性突出了其在研究和工业应用中的重要性。如果您需要更详细的信息或对这些应用有任何具体问题,请随时提问!作用机制
安全和危害
属性
IUPAC Name |
2-(4-methylbenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQOWIXIHDDXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058926 | |
| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-55-2 | |
| Record name | 2-(4-Methylbenzoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Toluoyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylbenzoyl)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-p-toluoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-TOLUOYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DN9G70PQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2-(4-Methylbenzoyl)benzoic acid and what is its significance in coordination chemistry?
A1: 2-(4-Methylbenzoyl)benzoic acid (MBBA) is an organic compound with the molecular formula C15H12O3. It features two benzene rings linked by a ketone group, with a carboxylic acid group attached to one of the rings and a methyl group attached to the other. This structure allows MBBA to act as a versatile ligand in coordination chemistry.
Q2: How does the structure of 2-(4-Methylbenzoyl)benzoic acid relate to its observed fluorescent properties?
A2: The presence of conjugated π-electron systems within the 2-(4-Methylbenzoyl)benzoic acid molecule contributes to its fluorescent properties. When incorporated into metal complexes, such as the dinuclear copper(II) complex described in the research, the fluorescence properties can be further modulated. [] Specifically, the copper(II) complex exhibits emission bands at 472 and 476 nm upon excitation at 608 nm. [] This suggests that the coordination of MBBA to metal ions can influence the energy levels within the molecule, impacting its light absorption and emission characteristics.
Q3: What are the potential applications of 2-(4-Methylbenzoyl)benzoic acid and its metal complexes based on the reported research?
A3: The research highlights several potential applications for MBBA and its metal complexes:
- Fluorescent Materials: The observed fluorescence of the copper(II) complex suggests potential applications in the development of fluorescent materials. [] Further research could explore tuning the fluorescence properties through structural modifications of MBBA or by complexation with different metal ions.
- Magnetic Materials: The manganese(II) complex with MBBA displayed antiferromagnetic properties. [] This finding opens avenues for exploring MBBA-based metal complexes in the design of novel magnetic materials.
Q4: How is 2-(4-Methylbenzoyl)benzoic acid synthesized and what are its potential environmental impacts?
A4: 2-(4-Methylbenzoyl)benzoic acid is synthesized through the acylation reaction of toluene with phthalic anhydride using aluminum chloride (AlCl3) as a catalyst. [] The reaction conditions, including temperature and molar ratios of the reactants, significantly impact the yield of MBBA. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)


![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)




![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)





